molecular formula C9H10N2O3 B14653461 n-Benzyl-n'-hydroxyethanediamide CAS No. 48144-95-2

n-Benzyl-n'-hydroxyethanediamide

Katalognummer: B14653461
CAS-Nummer: 48144-95-2
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: OIJWGZHQJSAZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Benzyl-n’-hydroxyethanediamide is an organic compound belonging to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a hydroxyethanediamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n’-hydroxyethanediamide typically involves the reaction of benzylamine with ethyl chloroformate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Benzylamine Reaction: Benzylamine reacts with ethyl chloroformate in the presence of a base to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield n-Benzyl-n’-hydroxyethanediamide.

Industrial Production Methods

Industrial production of n-Benzyl-n’-hydroxyethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

n-Benzyl-n’-hydroxyethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

n-Benzyl-n’-hydroxyethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n-Benzyl-n’-hydroxyethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: A simpler amide with a benzyl group attached to a carbonyl group.

    N-Benzylbenzamide: Similar structure but lacks the hydroxyethanediamide moiety.

    N-Benzyl-N-methylacetamide: Contains a methyl group instead of the hydroxyethanediamide moiety.

Uniqueness

n-Benzyl-n’-hydroxyethanediamide is unique due to the presence of both a benzyl group and a hydroxyethanediamide moiety, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

48144-95-2

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

N-benzyl-N'-hydroxyoxamide

InChI

InChI=1S/C9H10N2O3/c12-8(9(13)11-14)10-6-7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,12)(H,11,13)

InChI-Schlüssel

OIJWGZHQJSAZDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.